molecular formula C13H26ClN3O2 B14702514 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride CAS No. 24269-56-5

1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride

Cat. No.: B14702514
CAS No.: 24269-56-5
M. Wt: 291.82 g/mol
InChI Key: PAEXVBXMTNNKMZ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride typically involves the reaction of piperazine with ethyl chloroformate and 1-pyrrolidineethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, methyl ester, hydrochloride
  • 1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, propyl ester, hydrochloride

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(1-pyrrolidinyl)ethyl)-, ethyl ester, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and pharmaceuticals.

Properties

CAS No.

24269-56-5

Molecular Formula

C13H26ClN3O2

Molecular Weight

291.82 g/mol

IUPAC Name

ethyl 4-(2-pyrrolidin-1-ylethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H25N3O2.ClH/c1-2-18-13(17)16-11-9-15(10-12-16)8-7-14-5-3-4-6-14;/h2-12H2,1H3;1H

InChI Key

PAEXVBXMTNNKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN2CCCC2.Cl

Origin of Product

United States

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